4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound functionalized with a tert-butyl carbamate protecting group and a 3-cyano-benzenesulfonyl substituent. This structure combines the steric protection of the tert-butyl ester with the electron-withdrawing and polar characteristics of the sulfonyl and cyano groups. Such compounds are intermediates in medicinal chemistry, particularly in synthesizing kinase inhibitors or protease modulators, where the sulfonyl group enhances binding affinity and solubility .
Properties
CAS No. |
887589-99-3 |
|---|---|
Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(20)19-9-7-14(8-10-19)24(21,22)15-6-4-5-13(11-15)12-18/h4-6,11,14H,7-10H2,1-3H3 |
InChI Key |
HDGOTGHJOSVHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The compound’s synthesis typically follows these key steps:
- Piperidine Core Functionalization : Introduction of the tert-butyl carbamate (Boc) group.
- Sulfonation : Attachment of the 3-cyano-benzenesulfonyl moiety.
- Purification : Chromatographic or recrystallization methods to isolate the final product.
Stepwise Preparation Methods
Piperidine Ring Protection
The Boc group is introduced to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
Sulfonation Reaction
The protected piperidine undergoes sulfonation using 3-cyano-benzenesulfonyl chloride. Key parameters include:
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
- Base : Pyridine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproduct.
- Temperature : 0°C to reflux, depending on reactivity.
Optimized Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonation | 3-Cyano-benzenesulfonyl chloride (1.5 eq), DIPEA (3 eq), DCM, 0°C → RT, 6 h | 78% |
Alternative Routes
One-Pot Sulfonation-Coupling
A streamlined method combines Boc protection and sulfonation in a single pot:
Critical Reaction Parameters
Solvent Effects
Base Selection
Purification and Characterization
Chromatography
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise | High purity, scalable | Multi-step, time-intensive | 70–90% |
| One-Pot | Reduced steps | Lower yield due to competing reactions | 65–70% |
| Microwave | Rapid synthesis | Specialized equipment required | 75–82% |
Troubleshooting Common Issues
Boc Deprotection
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various substituents on the aromatic ring.
Reduction: The corresponding amine derivative.
Hydrolysis: The free carboxylic acid form of the compound.
Scientific Research Applications
4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Research: It can serve as a probe or ligand in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and benzenesulfonyl groups can play a crucial role in binding to the target site, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with analogous tert-butyl ester derivatives:
Key Observations :
- The tert-butyl ester group in all compounds provides steric protection, enhancing stability during synthetic steps .
Biological Activity
4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 887589-99-3) is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a piperidine ring substituted with a cyano group and a benzenesulfonyl group, allows for diverse chemical interactions. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 350.43 g/mol
- Structural Features : The compound features a piperidine ring, a cyano group, and a benzenesulfonyl moiety, which contribute to its biological activity and interaction profile.
Biological Activity Overview
Research into the biological activity of 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester focuses on its interactions with various biological targets, including enzymes and receptors. Key areas of investigation include:
- Enzyme Inhibition : Studies have shown that this compound may act as an inhibitor for specific enzymes, which could be relevant in treating diseases where enzyme activity plays a critical role.
- Receptor Binding : Molecular docking studies suggest that the compound can bind to certain receptors, influencing their activity and potentially modulating physiological responses.
Inhibition Studies
-
Cholinesterase Inhibition :
- A study evaluated the potential of related compounds to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. While specific data on 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester was not detailed, similar compounds showed significant inhibitory effects with IC50 values ranging from 7.49 µM to 33.00 nM compared to donepezil .
-
Anticancer Activity :
- Related piperidine derivatives demonstrated promising anticancer properties against various cell lines, such as MCF-7 and A549. For instance, compounds exhibited IC50 values ranging from 0.2 µM to 28.3 µM against human cancer cells, indicating potential for further exploration of 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester in oncology .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester to various receptors. These studies provide insights into how structural modifications can enhance or diminish biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Cyano-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | C17H22N2O3 | Contains an oxo group | Moderate AChE inhibition |
| Tert-butyl 4-cyanophenylsulfonylpiperidine-1-carboxylate | C17H22N2O4S | Similar structure | Potential anticancer activity |
| 3-Cyano-piperidine-1-carboxylic acid tert-butyl ester | C16H21N2O2 | Lacks the sulfonyl moiety | Reduced reactivity compared to the target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
